An In-depth Technical Guide to Ethyl Quinuclidine-4-carboxylate Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl Quinuclidine-4-carboxylate Hydrochloride: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of Ethyl Quinuclidine-4-carboxylate Hydrochloride (CAS Number: 22766-67-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data with practical insights into its utilization as a key chemical intermediate.
Introduction: The Quinuclidine Scaffold in Modern Chemistry
The quinuclidine moiety, a bicyclic amine with a distinctive cage-like structure, is a privileged scaffold in medicinal chemistry and materials science. Its rigid framework and inherent basicity impart unique conformational constraints and physicochemical properties to molecules that contain it. Ethyl quinuclidine-4-carboxylate hydrochloride serves as a crucial building block for introducing this valuable pharmacophore into more complex molecular architectures, enabling the exploration of novel therapeutic agents and functional materials. This guide will delve into the essential characteristics of this compound, offering a robust resource for its effective application in research and development.
Physicochemical and Structural Properties
Ethyl quinuclidine-4-carboxylate hydrochloride is a white to off-white solid at room temperature.[1][2] The hydrochloride salt form enhances its stability and water solubility, making it a convenient material for handling and use in various reaction conditions.[3][4]
Structural and Molecular Data
The structural and molecular properties of Ethyl quinuclidine-4-carboxylate hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride | [5][6] |
| CAS Number | 22766-67-2 | [2][7] |
| Molecular Formula | C₁₀H₁₈ClNO₂ | [8] |
| Molecular Weight | 219.71 g/mol | [8] |
| Canonical SMILES | CCOC(=O)C12CCN(CC1)CC2.Cl | [5] |
| InChI Key | LDGRWAASJLSZMG-UHFFFAOYSA-N | [5] |
| Physical State | Solid | [1][2] |
| Melting Point | 298-299 °C | [7] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 3 | [6] |
| Topological Polar Surface Area | 29.5 Ų | [6] |
Basicity and Solubility Profile
The basicity of the quinuclidine nitrogen is a defining characteristic of this class of compounds. The pKa of the conjugate acid of the parent quinuclidine is approximately 11.0.[9] While the ester functionality at the 4-position will have a minor electron-withdrawing effect, the pKa of ethyl quinuclidine-4-carboxylate is expected to be in a similar range, indicating it is a strong organic base.
Quinuclidine and its derivatives are generally soluble in water and a variety of organic solvents.[3][4] The hydrochloride salt of ethyl quinuclidine-4-carboxylate is expected to exhibit good solubility in water and polar protic solvents like ethanol and methanol. Its solubility in less polar organic solvents may be more limited.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
In a suitable deuterated solvent (e.g., D₂O or CD₃OD), the proton NMR spectrum is expected to show the following signals:
-
A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).
-
A quartet from the methylene protons of the ethyl group (~4.1 ppm).
-
Multiple overlapping signals in the aliphatic region for the quinuclidine ring protons. Due to the rigid bicyclic system, these protons will likely appear as complex multiplets. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is anticipated to display distinct signals for each carbon atom in the molecule:
-
A signal for the methyl carbon of the ethyl group (~14 ppm).
-
A signal for the methylene carbon of the ethyl group (~60 ppm).
-
Signals for the carbons of the quinuclidine ring, with the bridgehead carbon and the carbons adjacent to the nitrogen appearing at characteristic chemical shifts.
-
A downfield signal for the carbonyl carbon of the ester (~175 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by:
-
Strong C=O stretching vibration from the ester group (~1730 cm⁻¹).
-
C-O stretching vibrations (~1200-1300 cm⁻¹).
-
C-H stretching and bending vibrations from the aliphatic and ethyl groups.
-
N-H stretching from the protonated amine of the hydrochloride salt.
Mass Spectrometry (Predicted)
In a mass spectrum (e.g., ESI+), the base peak would correspond to the free base form of the molecule, [C₁₀H₁₇NO₂ + H]⁺, with a mass-to-charge ratio (m/z) of approximately 184.13.[10]
Synthesis of Ethyl Quinuclidine-4-carboxylate Hydrochloride
Ethyl quinuclidine-4-carboxylate hydrochloride is typically synthesized from readily available starting materials such as 4-piperidinecarboxylic acid or its ethyl ester. A common synthetic strategy involves the formation of the bicyclic quinuclidine ring system through an intramolecular cyclization.
Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for the preparation of Ethyl Quinuclidine-4-carboxylate Hydrochloride.
Caption: Synthetic workflow for Ethyl quinuclidine-4-carboxylate hydrochloride.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
-
To a solution of ethyl 4-piperidinecarboxylate in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a slight excess of a base such as potassium carbonate.
-
Add 1-bromo-2-chloroethane dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
Step 2: Intramolecular Cyclization to Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate
-
Prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).
-
Slowly add a solution of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate in dry THF to the LDA solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product, ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (the free base), by column chromatography or vacuum distillation.[11]
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate in a dry, aprotic solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble dry HCl gas through the solution) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield ethyl quinuclidine-4-carboxylate hydrochloride.
Applications in Research and Drug Development
Ethyl quinuclidine-4-carboxylate hydrochloride is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The quinuclidine scaffold is a key component in a number of biologically active compounds.
Role as a Synthetic Building Block
The ester functionality of ethyl quinuclidine-4-carboxylate hydrochloride can be readily transformed into other functional groups. For instance, it can be hydrolyzed to the corresponding carboxylic acid, reduced to the alcohol, or converted to an amide. This allows for the introduction of the quinuclidine moiety into a wide range of molecular structures. It serves as a precursor for the synthesis of other aminoquinuclidine derivatives.[7]
Precursor to Biologically Active Molecules
Derivatives of quinuclidine have been investigated for a variety of therapeutic applications. The rigid structure of the quinuclidine core can help to optimize the binding of a molecule to its biological target by reducing the entropic penalty of binding. While specific biological activity for ethyl quinuclidine-4-carboxylate hydrochloride itself is not widely reported, it is a key starting material for compounds with potential pharmacological effects.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling ethyl quinuclidine-4-carboxylate hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.[1]
General Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
Ethyl quinuclidine-4-carboxylate hydrochloride is a valuable and versatile building block in organic synthesis, providing a reliable means of incorporating the structurally important quinuclidine scaffold into more complex molecules. Its stable, crystalline nature and good solubility in polar solvents make it a convenient intermediate for a wide range of chemical transformations. For researchers and drug development professionals, a thorough understanding of its fundamental properties and synthetic utility is essential for leveraging its full potential in the creation of novel chemical entities with diverse applications.
References
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Hindley, S. (2008). The Synthesis and Application of Functionalised Quinuclidines [Doctoral dissertation, The University of Liverpool]. The University of Liverpool Repository. [Link]
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Wikipedia. (2023, December 1). Quinuclidine. In Wikipedia. Retrieved January 27, 2026, from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 27, 2026, from [Link]
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Chemsrc. (n.d.). Ethyl quinuclidine-4-carboxylate. Retrieved January 27, 2026, from [Link]
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PharmaCompass. (n.d.). Ethyl quinuclidine-4-carboxylate. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). Ethyl quinuclidine-4-carboxylate hydrochloride. Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). Ethyl 1-azabicyclo(2.2.2)octane-4-carboxylate. Retrieved January 27, 2026, from [Link]
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